2-(4-Fluoro-4-methylcyclohexyl)aceticacid
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Overview
Description
2-(4-Fluoro-4-methylcyclohexyl)acetic acid is an organic compound with the molecular formula C₉H₁₅FO₂ It is characterized by a cyclohexane ring substituted with a fluoro and methyl group at the fourth position and an acetic acid moiety at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-4-methylcyclohexyl)acetic acid typically involves the following steps:
Cyclohexane Derivatization: The starting material, cyclohexane, undergoes fluorination and methylation to introduce the fluoro and methyl groups at the fourth position.
Acetic Acid Introduction: The derivatized cyclohexane is then subjected to a carboxylation reaction to introduce the acetic acid moiety at the second position.
Industrial Production Methods
Industrial production of 2-(4-Fluoro-4-methylcyclohexyl)acetic acid may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-4-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new substituted cyclohexane derivatives.
Scientific Research Applications
2-(4-Fluoro-4-methylcyclohexyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-4-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups on the cyclohexane ring may influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-4-methylcyclohexyl)acetic acid
- 2-(4-Bromo-4-methylcyclohexyl)acetic acid
- 2-(4-Methylcyclohexyl)acetic acid
Uniqueness
2-(4-Fluoro-4-methylcyclohexyl)acetic acid is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and non-halogenated analogs. The fluoro group can enhance the compound’s stability, lipophilicity, and metabolic resistance, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H15FO2 |
---|---|
Molecular Weight |
174.21 g/mol |
IUPAC Name |
2-(4-fluoro-4-methylcyclohexyl)acetic acid |
InChI |
InChI=1S/C9H15FO2/c1-9(10)4-2-7(3-5-9)6-8(11)12/h7H,2-6H2,1H3,(H,11,12) |
InChI Key |
IPUAYDZXHKVXGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)CC(=O)O)F |
Origin of Product |
United States |
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